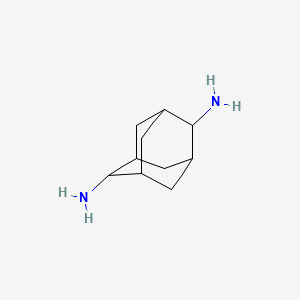

Adamantane-2,6-diamine

Description

Contextualization of Adamantane (B196018) Scaffolds in Organic Chemistry

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique, rigid, and symmetrical cage-like structure that is a molecular fragment of the diamond lattice. rsc.orgnih.gov First proposed in 1924 and identified in crude oil in 1933, its remarkable structural and chemical properties have made it a valuable building block in various fields of chemistry. rsc.org The adamantane scaffold is characterized by its high lipophilicity, steric bulk, and metabolic stability, which are attractive features in the design of new molecules. mdpi.comresearchgate.netresearchgate.net These properties have led to the extensive use of adamantane derivatives in medicinal chemistry, materials science, and supramolecular chemistry. researchgate.netresearchgate.net

The rigid framework of adamantane provides a predictable and stable core for the attachment of functional groups, allowing for the precise spatial arrangement of substituents. mdpi.com This has been exploited in the development of catalysts, polymers with high thermal stability, and nanostructured materials. researchgate.netarxiv.org The functionalization of adamantane can occur at its four bridgehead (tertiary) positions or its six bridging (secondary) positions, leading to a wide array of mono- and poly-functionalized derivatives. colab.ws The introduction of adamantane moieties into bioactive molecules can enhance their therapeutic efficacy by improving properties such as bioavailability. researchgate.netmdpi.com

The synthesis of adamantane derivatives has been a subject of continuous research, with methods ranging from direct functionalization of the adamantane core to the construction of the adamantane cage from simpler precursors. mdpi.comresearchgate.net The unique three-dimensional and non-planar structure of adamantane has also made it a key component in the construction of complex supramolecular architectures and molecular devices. researchgate.netcolab.ws

Significance of Diaminoadamantane Architectures in Targeted Chemical Synthesis and Applications

Among the various functionalized adamantanes, diaminoadamantanes represent a particularly important class of compounds. The presence of two amino groups on the rigid adamantane scaffold provides versatile handles for further chemical modifications, making them valuable intermediates in organic synthesis. samipubco.com The specific positioning of the amino groups, whether at the bridgehead (e.g., 1,3-diaminoadamantane) or secondary (e.g., 2,6-diaminoadamantane) carbons, significantly influences the molecule's geometry, reactivity, and potential applications. vulcanchem.com

Diaminoadamantane derivatives are utilized in the synthesis of high-performance polymers, such as polyimides and polyamides, where the rigid adamantane unit imparts enhanced thermal stability and mechanical properties. arxiv.org In medicinal chemistry, these architectures serve as scaffolds for the development of novel therapeutic agents. The diamine functionality allows for the introduction of various pharmacophores, and the adamantane core can interact with biological targets, potentially leading to new antiviral, antibacterial, and anticancer drugs. researchgate.netresearchgate.netnih.gov

Adamantane-2,6-diamine, with its two primary amine groups located at the secondary positions of the adamantane cage, possesses a distinct stereochemistry. vulcanchem.com This specific arrangement creates significant steric hindrance, which can influence its binding interactions with molecular targets. While the synthesis of Adamantane-2,6-diamine is not extensively documented, potential routes include the reductive amination of its precursor, Adamantane-2,6-dione. vulcanchem.com This diketone can be synthesized through various oxidation methods from adamantane derivatives. The reduction of Adamantane-2,6-dione can lead to the corresponding diol, which could be a step towards the diamine. vulcanchem.com

The unique structural features of Adamantane-2,6-diamine make it a promising candidate for applications in targeted drug delivery and as a ligand in coordination chemistry. vulcanchem.com The diamine can be conjugated to other molecules to enhance their properties or to create complex, functional materials. vulcanchem.com The study of diaminoadamantanes, including the 2,6-isomer, continues to be an active area of research, driven by the potential to create novel molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

adamantane-2,6-diamine |

InChI |

InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |

InChI Key |

MYYJRMUEGNZUIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2N)CC1C3N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Adamantane 2,6 Diamine and Its Analogs

Classical and Contemporary Approaches to Adamantane (B196018) Functionalization

Functionalizing the adamantane core at specific positions, particularly the secondary (methylene) carbons, requires overcoming the inherent stability and high C-H bond dissociation energies of the alkane framework. Various methods have been developed to introduce amino functionalities, ranging from classical nucleophilic substitutions to modern catalytic and radical-based approaches.

Nucleophilic Substitution Reactions Involving Adamantane-Derived Intermediates

A foundational strategy for introducing amine groups onto the adamantane scaffold involves the use of halogenated intermediates. This two-step approach first requires the selective installation of a leaving group, such as a halogen, at the desired position, followed by a nucleophilic substitution reaction with an amine source.

The synthesis of substituted adamantanes often relies on halogenated precursors which can be converted into carbocations or radicals for further substitution. rsc.org For the synthesis of a 2,6-diamine, a key intermediate would be a 2,6-disubstituted adamantane with good leaving groups. A plausible route starts from adamantane-2,6-dione, which can be reduced to adamantane-2,6-diol. yale.edu This diol can then be converted to a dihalide (e.g., 2,6-dibromoadamantane) or a disulfonate ester (e.g., ditosylate). These intermediates are then susceptible to nucleophilic attack.

Common nucleophiles for introducing the amino group include:

Ammonia (B1221849): Direct reaction with ammonia can yield the primary amine, though this often requires harsh conditions and can lead to overalkylation.

Azide (B81097) Ion: A more controlled method involves substitution with sodium azide to form a diazide intermediate. The subsequent reduction of the azide groups, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, cleanly affords the primary diamine. This approach avoids the issue of overalkylation.

Phthalimide (B116566) (Gabriel Synthesis): The potassium salt of phthalimide can be used as an ammonia surrogate to form an N-substituted phthalimide intermediate, which upon hydrolysis or hydrazinolysis releases the primary amine.

The success of these Sₙ1 or Sₙ2 reactions depends heavily on the stability of the adamantyl carbocation or the steric accessibility of the carbon center, respectively.

Palladium-Catalyzed Amination Protocols for Diamination

Modern synthetic chemistry has been revolutionized by the development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology provides a powerful and general route for the formation of carbon-nitrogen bonds and is applicable to the synthesis of aminoadamantanes from halo-adamantane precursors. nih.gov

This protocol involves the reaction of a halo-adamantane with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like BINAP or DavePhos often providing excellent results. nih.govnih.gov The reaction can be applied to the synthesis of diamines by using a dihalo-adamantane substrate, such as 2,6-dibromoadamantane.

A typical reaction setup would involve:

Substrate: 2,6-Dibromoadamantane or 2,6-di(triflyloxy)adamantane.

Amine Source: An amine, or an ammonia surrogate like benzophenone (B1666685) imine.

Catalyst: A palladium source, such as Pd(dba)₂ or Pd(OAc)₂.

Ligand: A phosphine ligand (e.g., BINAP, DavePhos, XPhos).

Base: A non-nucleophilic base, typically sodium tert-butoxide (NaOtBu).

Solvent: An anhydrous, aprotic solvent like dioxane or toluene.

The key advantage of this method is its high functional group tolerance and its ability to proceed under milder conditions compared to classical nucleophilic substitution. However, the synthesis of the dihalo- or di-triflate adamantane precursor remains a necessary prerequisite.

| Parameter | Typical Reagent/Condition | Role in Reaction |

|---|---|---|

| Adamantane Substrate | 2,6-Dibromoadamantane | Electrophile |

| Palladium Source | Pd(dba)₂ | Catalyst Precursor |

| Ligand | BINAP or DavePhos | Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine and facilitates the catalytic cycle |

| Solvent | Dioxane or Toluene | Anhydrous reaction medium |

| Temperature | Reflux (typically 80-110 °C) | Provides energy for catalytic turnover |

Radical Functionalization Techniques for Aminoadamantane Synthesis

Direct C-H functionalization via radical pathways represents an atom-economical approach to synthesizing adamantane derivatives. researchgate.netnih.gov These methods avoid the pre-functionalization required for substitution or cross-coupling reactions. The strategy involves the abstraction of a hydrogen atom from the adamantane core to generate an adamantyl radical, which is then trapped by a nitrogen-containing species.

The primary challenge in the radical functionalization of adamantane is controlling the regioselectivity. The adamantane cage has four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. Many high-energy radicals, such as those generated from peroxides, exhibit poor selectivity, leading to a mixture of products. rsc.org

More selective methods are being developed. For instance, the use of the phthalimide-N-oxyl (PINO) radical can generate adamantyl radicals under specific conditions. nih.gov These radicals can then be intercepted by various trapping agents. For the synthesis of amines, a common approach involves trapping the radical with an imine or a related nitrogen-based radical acceptor. While powerful, achieving selective difunctionalization at the 2,6-positions via a radical C-H activation approach is exceptionally difficult and would likely result in a statistical mixture of various di- and poly-substituted isomers.

Construction of the Adamantane Cage with Integrated Amine Moieties

An alternative to functionalizing a pre-existing adamantane skeleton is to construct the cage from simpler, functionalized precursors. This approach allows for precise control over the placement of substituents.

Rearrangement Reactions Facilitating Diamine Scaffolds

The most famous synthesis of adamantane itself involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. sciencemadness.org This principle of skeletal rearrangement can be extended to functionalized precursors to generate substituted adamantanes. By starting with a bicyclic or tricyclic precursor that already contains the necessary atoms for the amine functionalities (or their precursors), a carefully chosen rearrangement can yield the desired adamantane diamine scaffold.

For example, protoadamantane-to-adamantane rearrangements are key transformations used in the synthesis of 1,2-disubstituted adamantanes. nih.gov A similar strategy could be envisioned for a 2,6-diamine, where a functionalized bicyclo[3.3.1]nonane or other tricyclic isomer undergoes a rearrangement to form the thermodynamically stable adamantane core, locking the substituents into the desired 2,6-positions. The success of such a strategy is contingent on the design and synthesis of a suitable, and often complex, rearrangement precursor.

Multistep Organic Synthesis for Position-Specific Diamines

For achieving a specific, less common substitution pattern like the 2,6-diamine, a rational, multistep synthesis from a readily available starting material is often the most reliable approach. A well-documented precedent is the multistep synthesis of 1,2-diaminoadamantane from adamantan-2-one. nih.govresearchgate.net

A hypothetical, analogous pathway for Adamantane-2,6-diamine could be envisioned starting from the known adamantane-2,6-dione. This sequence would leverage a series of well-established organic transformations:

Oximation: Adamantane-2,6-dione is reacted with hydroxylamine (B1172632) to form adamantane-2,6-dioxime.

Reduction: The dioxime is then reduced to the corresponding diamine. The Beckmann rearrangement is a potential side reaction that must be controlled. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like sodium in alcohol.

Alternatively, a Curtius or Hofmann rearrangement could be employed. For instance, starting from a 2,6-dicarboxylic acid derivative, a Curtius rearrangement of the corresponding diacyl azide would yield a diisocyanate, which can then be hydrolyzed to the diamine. This highlights how classical organic reactions can be sequenced to build complex, position-specific molecules that are inaccessible through direct functionalization. nih.gov

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Adamantane-2,6-dione | Hydroxylamine (NH₂OH) | Adamantane-2,6-dioxime | Condensation |

| 2 | Adamantane-2,6-dioxime | H₂, Raney Ni or LiAlH₄ | Adamantane-2,6-diamine | Reduction |

Green Chemistry Principles in Diaminoadamantane Synthesis

The application of green chemistry principles to the synthesis of Adamantane-2,6-diamine is a strategic approach to address the environmental impact of its production. Traditional synthetic routes often rely on harsh reagents, stoichiometric amounts of reactants, and volatile organic solvents, leading to significant waste generation and potential safety hazards. By incorporating green chemistry, researchers are exploring innovative methodologies that enhance sustainability without compromising product yield or purity.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the context of Adamantane-2,6-diamine synthesis, this involves designing reactions where fewer byproducts are formed. Catalytic processes are central to achieving high atom economy. For instance, the direct C-H amination of the adamantane skeleton using catalytic methods presents a more atom-economical alternative to traditional multi-step sequences that involve pre-functionalization and subsequent substitution reactions.

The use of safer solvents and auxiliaries is another critical aspect. Many conventional syntheses of adamantane derivatives employ chlorinated solvents like dichloromethane (B109758) or dichloroethane, which are associated with environmental and health risks. Green chemistry encourages the substitution of these with more benign alternatives such as water, supercritical fluids, or bio-derived solvents like ethyl acetate. mdpi.com In some cases, the ideal scenario is to conduct reactions in the absence of a solvent altogether.

Solvent-free reactions , often facilitated by mechanochemistry (grinding), have emerged as a promising green synthetic strategy. researchgate.net This approach can lead to shorter reaction times, higher yields, and a significant reduction in waste, as the need for solvent purchase, purification, and disposal is eliminated.

Energy efficiency is also a key consideration. The development of catalytic systems that operate under milder conditions (lower temperatures and pressures) can substantially reduce the energy consumption of the synthesis. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and often leads to cleaner reactions with higher yields in shorter timeframes, thereby contributing to a more energy-efficient process.

Catalysis plays a pivotal role in the green synthesis of diaminoadamantanes. The development of highly efficient and selective catalysts, including heterogeneous catalysts that can be easily recovered and reused, is a primary research focus. Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a highly attractive green alternative. Enzymes operate under mild conditions, are highly selective, and can potentially be used to introduce amino groups onto the adamantane scaffold in a more sustainable manner. While specific biocatalytic routes to Adamantane-2,6-diamine are still under investigation, the potential of enzymes like amine dehydrogenases in amination reactions is a promising area of research.

By integrating these green chemistry principles, the synthesis of Adamantane-2,6-diamine can be transformed into a more sustainable and environmentally friendly process. The following table provides a comparative overview of traditional versus potential green approaches for key steps in diaminoadamantane synthesis.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Diaminoadamantane Synthesis

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Amination | Ritter reaction with strong acids (e.g., H₂SO₄) and subsequent hydrolysis. rsc.orgresearchgate.net | Catalytic C-H amination; Biocatalytic amination; Solvent-free mechanochemical amination. researchgate.net | Atom Economy, Safer Solvents, Energy Efficiency, Catalysis |

| Solvent Usage | Chlorinated solvents (e.g., Dichloromethane, Chloroform). mdpi.comnih.gov | Greener solvents (e.g., Ethyl Acetate, 2-MeTHF), water, or solvent-free conditions. mdpi.comresearchgate.netresearchgate.net | Safer Solvents and Auxiliaries, Waste Prevention |

| Energy Input | High temperatures for extended periods. | Microwave-assisted synthesis; Catalysis at lower temperatures. | Design for Energy Efficiency |

| Reagents | Stoichiometric use of hazardous reagents. | Catalytic amounts of less hazardous reagents; Use of renewable reagents. | Catalysis, Use of Renewable Feedstocks |

| Waste Generation | Significant generation of acidic and organic waste. | Minimal byproduct formation; Recyclable catalysts. | Prevention, Atom Economy |

The data in this table is illustrative and highlights the direction of research in greening the synthesis of adamantane derivatives. Specific yields and conditions for green routes to Adamantane-2,6-diamine are subjects of ongoing research.

Advanced Spectroscopic and Crystallographic Characterization of Diaminoadamantane Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of molecular structure, including stereochemistry and conformational preferences. For adamantane (B196018) derivatives, NMR provides crucial information about the substitution pattern and the orientation of substituents on the rigid cage structure.

Due to the C2v symmetry of an undistorted adamantane-2,6-diamine molecule, a simplified NMR spectrum is anticipated. The proton (¹H) NMR spectrum is expected to show distinct signals for the protons attached to the amino groups, the methine protons at the bridgehead positions, and the methylene (B1212753) protons of the adamantane cage. The chemical shifts of the protons alpha to the amino groups (at C-2 and C-6) would be significantly downfield compared to unsubstituted adamantane due to the deshielding effect of the nitrogen atoms.

Similarly, the carbon-13 (¹³C) NMR spectrum would provide unambiguous evidence for the substitution pattern. Key signals would include those for the carbon atoms bearing the amino groups (C-2 and C-6), the bridgehead carbons, and the remaining methylene carbons. The chemical shifts of C-2 and C-6 are expected to be in the range of 50-60 ppm, based on data from related aminoadamantanes.

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantane | CH | 1.87 | 28.46 |

| CH₂ | 1.76 | 37.85 | |

| 2-Adamantanamine | C2-H | ~2.7-3.0 | ~55 |

| NH₂ | Variable | - |

Note: The chemical shifts for 2-adamantanamine are approximate and can vary based on solvent and concentration. The NH₂ proton signal is often broad and its chemical shift is highly dependent on experimental conditions.

Conformational analysis of the amino groups can also be investigated using variable temperature NMR studies. These experiments can provide insights into the rotational barriers of the C-N bonds and the preferred orientation of the amino groups, which can be either axial or equatorial with respect to the local cyclohexane (B81311) chair conformations within the adamantane cage.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For adamantane-2,6-diamine, electron ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight of 166.27 g/mol .

The fragmentation of the adamantane cage is a characteristic process observed in the mass spectra of its derivatives. The rigid structure of the adamantane core leads to specific fragmentation pathways, often involving the loss of small neutral molecules or radicals. In the case of adamantane-2,6-diamine, key fragmentation steps would likely involve the loss of an amino group (-NH₂) or an amino radical (-NH₂•), as well as the cleavage of the adamantane framework itself.

While a mass spectrum specifically for adamantane-2,6-diamine is not publicly available, data from the isomeric adamantane-1,3-diamine (B81992) provides valuable insight into the expected fragmentation.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [C₁₀H₁₈N₂]⁺• | Molecular Ion |

| 150 | [C₁₀H₁₆N]⁺ | Loss of NH₂ radical |

| 135 | [C₁₀H₁₅]⁺ | Loss of NH₂ and NH₃ |

| 109 | [C₇H₁₁N]⁺ | Cleavage of the adamantane cage |

| 94 | [C₆H₈N]⁺ | Further fragmentation |

Data is based on the mass spectrum of adamantane-1,3-diamine available in the NIST Mass Spectrometry Data Center. nih.gov

The fragmentation of 2-adamantanamine has also been studied, showing that the loss of the amino group is a significant pathway. researchgate.net This suggests that for adamantane-2,6-diamine, the initial loss of one or both amino groups would be a primary fragmentation event, followed by the characteristic breakdown of the polycyclic cage. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

For adamantane-2,6-diamine, a single crystal X-ray diffraction study would reveal the exact positions of the carbon, nitrogen, and hydrogen atoms, confirming the 2,6-substitution pattern. It would also provide detailed information on the stereochemistry at the chiral centers C-2 and C-6. The analysis would also elucidate the conformation of the amino groups and the extent of any distortion of the adamantane cage due to the presence of the substituents.

Furthermore, the crystallographic data would detail the intermolecular interactions, such as hydrogen bonding involving the amino groups, which play a crucial role in determining the crystal packing. While specific crystallographic data for adamantane-2,6-diamine is not available, studies on other disubstituted adamantanes, such as 1,3-dimethyladamantane, have provided insights into how substituents influence the crystal structure.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 1,3-Dimethyladamantane | Monoclinic | P2₁/c | a = 7.7576 Å, b = 12.0856 Å, c = 11.7068 Å, β = 112.271° |

Crystallographic data for 1,3-dimethyladamantane. nih.gov

A successful crystal structure determination for adamantane-2,6-diamine would provide invaluable data for understanding its solid-state properties and for computational modeling studies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

The FT-IR spectrum of adamantane-2,6-diamine is expected to exhibit characteristic absorption bands that confirm the presence of both the adamantane core and the amino functional groups. The most prominent features would be the N-H stretching vibrations of the primary amine groups, which typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected to be observed around 1600 cm⁻¹.

The adamantane cage itself gives rise to a series of characteristic C-H stretching, bending, and rocking vibrations. The C-H stretching vibrations of the methine (CH) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. The CH₂ scissoring vibration typically appears around 1450 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 |

| C-H Stretch (adamantane cage) | 2850 - 3000 |

| N-H Bend (scissoring) | 1580 - 1650 |

| C-H Bend (scissoring) | ~1450 |

| C-N Stretch | 1000 - 1250 |

The presence of these characteristic absorption bands in the FT-IR spectrum would provide strong evidence for the successful synthesis and purity of adamantane-2,6-diamine.

Computational Chemistry and Theoretical Investigations of Adamantane 2,6 Diamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For systems like Adamantane-2,6-diamine, these calculations can reveal crucial information about stability, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on adamantane (B196018) and its derivatives utilize DFT to predict geometries, stability, and electronic properties like frontier molecular orbital energies (HOMO and LUMO).

While direct DFT studies on Adamantane-2,6-diamine are not extensively documented in the reviewed literature, research on analogous systems provides significant insights. For instance, DFT calculations at the B3LYP/6-31G** level have been employed to investigate the structures of isomeric adamantanediyl dications, including 2,6-disubstituted derivatives. nih.govnih.gov These studies are crucial for understanding the influence of substituents at the 2 and 6 positions on the stability and electronic distribution of the adamantane cage. nih.govnih.gov

For amino-substituted adamantanes, DFT is used to determine optimized geometries and atomic electronic charges, which are essential inputs for further simulations. nih.govnih.gov The introduction of amino groups is known to significantly alter the electronic landscape. In studies of adamantane functionalized with multiple amino groups, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atoms of the amino groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the adamantane cage. This separation of frontier orbitals is a key indicator of the molecule's potential role in charge transfer processes.

Investigations into boron-substituted adamantanes have shown that substitutions at the secondary carbon positions (C2-type) progressively destabilize the molecular framework and decrease the HOMO-LUMO energy gap as the number of substitutions increases. mdpi.com A similar trend would be anticipated for diamine substitution, where the nitrogen lone pairs would raise the HOMO energy, thereby reducing the gap and influencing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Amino-Substituted Adamantane Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Adamantane (Pristine) | -7.44 | 1.89 | 9.33 | B3LYP/6-31G(d) |

| Adamantane (Pristine) | -10.70 | 0.12 | 10.82 | LR-TDDFT |

| Adamantane with 4 NH₂ groups | -5.63 | 0.09 | 5.72 | LR-TDDFT |

| Adamantane with 9 NH₂ groups | -5.26 | -0.08 | 5.18 | LR-TDDFT |

Data derived from studies on pristine and poly-amino-functionalized adamantane. mdpi.comfu-berlin.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules, providing information on absorption spectra and the nature of electronic transitions. For amino-functionalized adamantanes, TD-DFT calculations are critical for understanding their photophysical behavior.

Studies on adamantane systems with multiple amino groups have used linear-response TD-DFT (LR-TDDFT) to investigate photo-excited charge transfer. mdpi.comnih.gov These calculations reveal that the lowest excited states often correspond to a charge transfer from the amino groups to the surrounding environment, such as water molecules. mdpi.comnih.gov The nitrogen atoms act as the primary electron donors upon photoexcitation. mdpi.comnih.gov

For an amino-functionalized adamantane in a solvation shell, the lowest excited state consistently shows charge transfer character, with excitation energies in the range of 5.2 to 5.8 eV. mdpi.com The character of these transitions can be analyzed using Natural Transition Orbitals (NTOs), which provide a compact representation of the electron-hole pair. The "hole" NTO is typically located on the amino groups, confirming their role as the electron source, while the "electron" NTO is distributed over the adjacent solvent molecules. mdpi.com

Reorganization Energy Calculations for Charge Transfer Processes

Reorganization energy is a critical parameter in Marcus theory that quantifies the energy required to distort the molecule and its environment from the equilibrium geometry of the initial state to that of the final state during a charge transfer event. While specific reorganization energy calculations for Adamantane-2,6-diamine were not found, the principles can be inferred from charge transfer studies on related systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring conformational flexibility and intermolecular interactions.

Conformational Landscape Exploration and Dynamics

The rigid cage-like structure of adamantane limits its conformational flexibility. yale.edu However, the substituents at the 2 and 6 positions—the amino groups in Adamantane-2,6-diamine—possess rotational degrees of freedom. MD simulations can be used to explore the preferred orientations of these amino groups and the dynamics of their rotation. The interaction between the two amino groups, as well as their interaction with the adamantane cage, will dictate the conformational landscape. The chair-like cyclohexane (B81311) rings that comprise the adamantane structure are tightly interlocked, making the core framework exceptionally rigid. nih.gov

Investigation of Molecular Interactions and Self-Assembly

MD simulations are particularly powerful for studying how molecules interact and organize into larger structures. The self-assembly of adamantane derivatives is a topic of significant interest for nanotechnology and materials science. nih.govnih.govresearchgate.net

Simulations of pure adamantane show that it self-assembles into an ordered, crystalline structure. nih.gov However, the introduction of functional groups like amines drastically changes this behavior. MD studies on amantadine (B194251) (1-aminoadamantane) and other amino derivatives show that these molecules form less ordered, amorphous structures. nih.gov This is attributed to two main factors:

The presence of the -NH₂ group breaks the high geometrical symmetry of the parent adamantane molecule. nih.gov

The amino groups form hydrogen bonds that are randomly distributed throughout the bulk structure, preventing the formation of a neat, ordered crystal lattice. nih.gov

Based on these findings, it is predicted that Adamantane-2,6-diamine would also exhibit disordered self-assembly. nih.gov The two amino groups would increase the potential for hydrogen bonding, likely leading to a complex network of intermolecular interactions and preventing long-range crystalline order. The interplay between the van der Waals interactions of the adamantane cages and the specific, directional hydrogen bonds of the amino groups would govern the final morphology of the self-assembled material. nih.gov

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Adamantane-2,6-diamine, molecular docking studies are instrumental in predicting its binding affinity and interaction patterns with various biological targets. While specific docking studies on Adamantane-2,6-diamine are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related aminoadamantane derivatives.

Research on aminoadamantane analogs has frequently targeted the M2 proton channel of the influenza A virus. These studies reveal that the bulky, lipophilic adamantane cage typically anchors the molecule within hydrophobic pockets of the target protein. For instance, in the M2 channel, the adamantane moiety is known to interact with hydrophobic residues such as Val27, Ala30, Ser31, and Gly34. The amino groups of diaminoadamantanes are crucial for forming specific hydrogen bonds and electrostatic interactions with key residues in the binding site, such as the hydroxyl of Ser31.

A hypothetical molecular docking study of Adamantane-2,6-diamine against a generic kinase target could yield results similar to those presented in Table 1. Such a study would likely show the adamantane core occupying a hydrophobic pocket, with the 2- and 6-amino groups forming hydrogen bonds with backbone carbonyls or side-chain residues of the protein, such as aspartate or glutamate.

Table 1: Predicted Binding Affinities and Interactions of Adamantane-2,6-diamine with a Hypothetical Kinase Target

| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Adamantane-2,6-diamine | Kinase Domain | -8.5 | Val25, Leu78, Ala125 | Hydrophobic |

It is important to note that the precise binding mode and affinity are highly dependent on the specific topology and chemical nature of the target's binding site. The positioning of the amino groups at the 2 and 6 positions of the adamantane cage provides a specific vector for interactions, which can be exploited for designing selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Electrostatic Potential Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For adamantane derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity.

In the context of antiviral aminoadamantane analogs, QSAR studies have highlighted the importance of both steric and electrostatic fields. The adamantane cage itself is a major contributor to the steric properties, and its shape and volume are critical for fitting into the binding pocket. The electrostatic properties are largely governed by the amino substituents. A QSAR model for a series of diaminoadamantane derivatives might indicate that favorable electrostatic interactions (positive potential) are crucial in specific regions corresponding to hydrogen bond acceptor groups in the receptor.

Table 2: Hypothetical 3D-QSAR Model Statistics for a Series of Antiviral Adamantane Diamine Derivatives

| Model | q² | r² | SEE | F-value | Steric Contribution (%) | Electrostatic Contribution (%) |

|---|---|---|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.25 | 110.5 | 60 | 40 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimation; F-value: F-test value.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting sites of nucleophilic and electrophilic attack. For adamantane, the parent hydrocarbon, the ESP is relatively uniform, reflecting its non-polar nature. The introduction of amino groups at the 2 and 6 positions in Adamantane-2,6-diamine dramatically alters the ESP.

The regions around the nitrogen atoms of the amino groups will exhibit a negative electrostatic potential (electron-rich) due to the lone pairs of electrons on the nitrogen atoms. These regions are indicative of sites that can act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino groups will have a positive electrostatic potential (electron-poor) and can act as hydrogen bond donors. The adamantane cage itself will remain largely non-polar with a neutral electrostatic potential. This distinct electrostatic profile is a key determinant of how Adamantane-2,6-diamine interacts with its molecular environment, including receptor binding sites and solvent molecules. Theoretical studies on boron-substituted adamantanes have shown how substitution can create a heterogeneous electrostatic potential distribution, with red (negative) and blue (positive) regions indicating high and low electron density, respectively. A similar, albeit less pronounced, heterogeneity would be expected for Adamantane-2,6-diamine due to the electronegative nitrogen atoms.

Applications of Adamantane 2,6 Diamine and Its Derivatives in Advanced Materials Science

Polymer Science and Engineering

The incorporation of the bulky and rigid adamantane (B196018) structure into polymers can significantly influence their properties, leading to materials with enhanced thermal stability, specific solubility characteristics, and responsiveness to external stimuli.

Integration as Monomers in Polymer Synthesis (e.g., Polyamides, Polyurethanes)

For instance, new aliphatic polyamides with thermal stability have been synthesized using a condensation polymerization technique. This process involved the synthesis of adamantane's acetanilide (B955) by reacting 1-adamantanol (B105290) with acetanilide and its derivatives, followed by hydrolysis to form the corresponding adamantane diamine monomers. These monomers, such as 1,3-Bis(4-aminophenyl)adamantane, were then reacted with various aliphatic dicarboxylic acids to produce polyamides. impactfactor.orgresearchgate.net

Similarly, several series of polyimides have been prepared from adamantane-based dietheramines, such as 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. These polyimides were synthesized through a conventional two-stage process, resulting in polymers with high glass-transition temperatures, ranging from 248 to 308 °C, and excellent thermal stability, with decomposition temperatures for 10% weight loss occurring above 500 °C in both air and nitrogen atmospheres. acs.org The resulting polyimides, with the exception of that derived from pyromellitic dianhydride, were generally soluble in N-methyl-2-pyrrolidone (NMP) and other organic solvents. acs.org

Furthermore, semi-alicyclic polyimides have been produced through a one-step solution polycondensation of adamantane-containing diamines like 1,3-bis(4-aminophenyl) adamantane (ADMDA) with commercial dianhydrides. rsc.org These adamantane-containing polyimides exhibit high glass transition temperatures (Tg) in the range of 285–440 °C and excellent optical transparency. rsc.org The properties of these polymers are significantly influenced by substituents on the diamine. For example, polyimides derived from 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) showed higher Tg and better optical properties compared to those from ADMDA, which was attributed to increased chain rigidity and reduced intermolecular interactions. rsc.org

While these examples utilize different isomers, they underscore the potential of Adamantane-2,6-diamine as a monomer to impart desirable properties such as high thermal stability and solubility to polyamides and polyurethanes. The synthesis of 1,2-diamino adamantane has also been reported, which is structurally more analogous to the 2,6-isomer. nih.gov

Table 1: Properties of Polyamides and Polyimides Derived from Adamantane-Containing Diamines

| Polymer Type | Adamantane Diamine Monomer | Dianhydride/Dicarboxylic Acid | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (10% weight loss) (°C) | Solubility |

|---|---|---|---|---|---|

| Polyamide | 1,3-Bis(4-aminophenyl)adamantane | Aliphatic dicarboxylic acids | Not specified | Thermally stable | Soluble in DMSO |

| Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various aromatic dianhydrides | 248 - 308 | > 500 | Soluble in NMP |

| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Commercial dianhydrides | 285 - 440 | Not specified | Good |

Design of Functionalized Polymeric Systems

The functionalization of polymers with adamantane moieties can be achieved through various synthetic strategies. One common approach is the post-polymerization modification of a pre-existing polymer. For example, a poly(2-oxazoline) copolymer bearing adamantane side chains has been synthesized via a triazabicyclodecene-catalyzed amidation of the ester side chains of a poly(2-ethyl-2-oxazoline-stat-2-methoxycarbonylpropyl-2-oxazoline) statistical copolymer. acs.org This method allows for the introduction of adamantane groups onto the polymer backbone, creating a functionalized polymeric system. The successful incorporation of 1-adamantane methyl amine was confirmed by the disappearance of the ester signal in the FTIR spectrum and the appearance of characteristic proton signals for adamantane in the 1H NMR spectrum. nih.gov

Such functionalization imparts the unique properties of the adamantane cage to the polymer. Adamantane derivatives have found diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their distinct structural, biological, and stimulus-responsive properties. nih.gov The synthesis of substituted adamantanes is often achieved through radical-based functionalization reactions that directly convert C-H bonds to C-C bonds, allowing for the incorporation of a variety of functional groups. nih.gov

Modulation of Polymer Behavior through Adamantane Incorporation (e.g., Tunable Lower Critical Solution Temperature (LCST) Behavior)

The incorporation of hydrophobic adamantane groups into a polymer can significantly affect its thermoresponsive behavior in aqueous solutions, particularly its Lower Critical Solution Temperature (LCST). The LCST is the critical temperature below which a polymer is soluble and above which it undergoes a phase separation. This property is of great interest for "smart" materials that respond to temperature changes.

Research has shown that the LCST of a polymer can be precisely tuned by incorporating adamantane. For instance, a poly(2-oxazoline) copolymer with pendant adamantane groups exhibited an LCST that could be accurately tuned over a wide temperature range, from 30 °C to 56 °C. acs.org This tuning was achieved by the complexation of the pendant adamantane groups with sub-stoichiometric amounts of hydroxypropyl-β-cyclodextrin or β-cyclodextrin. acs.org The sharp thermal transitions displayed minimal hysteresis, indicating a reversible phase transition. acs.org

This ability to modulate the LCST is attributed to the interplay of hydrophobic interactions of the adamantane units, host-guest recognition with cyclodextrins, and cooperative hydrogen bonding. nih.gov By adjusting the amount of cyclodextrin, the hydrophilic-hydrophobic balance of the polymer system can be altered, thereby changing the temperature at which it phase-separates from water. This demonstrates the potential of using adamantane incorporation to create thermoresponsive polymers with precisely controlled and widely tunable properties. nih.gov

Supramolecular Chemistry and Host-Guest Systems

The unique size, shape, and hydrophobicity of the adamantane cage make it an ideal guest molecule in supramolecular chemistry, particularly in the formation of host-guest complexes with cyclodextrins.

Formation of Cyclodextrin Inclusion Complexes for Enhanced Functionality

Adamantane and its derivatives are well-known to form stable inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin, whose cavity size is complementary to the adamantane cage. This host-guest interaction is driven by hydrophobic interactions and van der Waals forces. The formation of such complexes can enhance the functionality of both the adamantane derivative and the system in which it is incorporated.

The complexation of adamantane derivatives with β-cyclodextrin has been shown to result in inclusion adducts with diverse adamantane-to-CD ratios. nih.gov For example, studies with various simple, bio-conjugatable adamantane derivatives, including adamantan-1-amine, have demonstrated the formation of complexes where β-cyclodextrin crystallizes as a pair, creating a truncated-cone-shaped cavity that can accommodate one, two, or three adamantane derivatives. nih.gov

This ability to form stable inclusion complexes is utilized in various applications. For instance, the complexation of adamantane-functionalized polymers with cyclodextrins can be used to modulate the polymer's properties, as seen in the tuning of the LCST. nih.gov Furthermore, the formation of these host-guest complexes has been extensively studied to enhance the water solubility and bioavailability of drug candidates. nih.gov The interaction between adamantyl groups and β-cyclodextrin is quite strong, with high association constants, making it a reliable tool for constructing supramolecular assemblies. researchgate.net

Macrocyclic Receptor Design and Synthesis

A prominent strategy for synthesizing adamantane-containing macrobicycles involves the Palladium-catalyzed amination reaction. isuct.ru This approach has been successfully applied to adamantane diamines, such as 1,3-bis(aminomethyl)adamantane, which are structural analogs of adamantane-2,6-diamine. In this method, N,N'-bis(bromobenzyl) substituted diazacrown ethers are reacted with the adamantane diamine in the presence of a palladium catalyst. isuct.ru The yields of the target macrobicycles are dependent on the starting materials, with N,N'-bis(3-bromobenzyl) substituted diazacrown ethers generally providing better yields than their N,N'-bis(4-bromobenzyl) counterparts. isuct.ru

The synthesis of these complex structures highlights the utility of the adamantane core as a key structural component, leading to the formation of macropolycycles with well-defined shapes and potential for host-guest chemistry. isuct.runih.gov

| Reactant A | Reactant B | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| Adamantane Diamine (e.g., 1,3-bis(aminomethyl)adamantane) | N,N'-bis(bromobenzyl) diazacrown ether | Pd(dba)2 / DavePhos | Macrobicyclic Polyamine | Rigid cavity defined by adamantane scaffold |

Development of Novel Functional Materials

Hole Transport Materials for Optoelectronic Devices

Derivatives of adamantane are increasingly being explored as hole-transporting materials (HTMs) for optoelectronic devices, particularly in perovskite solar cells (PSCs). researchgate.netresearchgate.netrsc.org The bulky, non-conjugated, three-dimensional structure of the adamantane core is advantageous for forming stable, amorphous films, which is crucial for efficient and durable device performance. researchgate.netnih.gov This cage-like structure helps to prevent molecular aggregation and crystallization, leading to improved morphological stability.

One such novel, dopant-free HTM, designated FDY (also known as Ad-Ph-OMeTAD), utilizes a tetra-substituted adamantane core linked to triphenylamine (B166846) side arms via phenyl units. nih.gov This material was synthesized and incorporated into an inverted planar perovskite solar cell. The resulting device demonstrated significantly enhanced performance compared to standard devices using PEDOT:PSS as the HTM. nih.gov The FDY-based device achieved a champion power conversion efficiency (PCE) of 18.69%, a notable increase from the 15.41% PCE of the PEDOT:PSS-based cell. nih.gov

Computational studies on adamantane derivatives have further elucidated their potential as HTMs. Quantum mechanical calculations show that properties like the highest occupied molecular orbital (HOMO) energy level and hole reorganization energy can be tuned by modifying the substituents on the adamantane core. researchgate.netrsc.org Tetra-substituted adamantane derivatives have been identified as having particularly promising characteristics for HTM applications. researchgate.net These findings underscore the potential of designing adamantane-based materials, including those derived from adamantane-2,6-diamine, for high-performance optoelectronics. researchgate.netnih.govmdpi.com

| Parameter | Device with FDY (Adamantane-based HTM) | Device with PEDOT:PSS (Standard HTM) |

|---|---|---|

| Power Conversion Efficiency (PCE) | 18.69% | 15.41% |

| Short-Circuit Current Density (JSC) | 22.42 mA cm⁻² | 19.38 mA cm⁻² |

| Open-Circuit Voltage (VOC) | 1.05 V | 1.02 V |

| Fill Factor (FF) | 79.31% | 78.08% |

Compounds with Nonlinear Optical Properties

The unique diamondoid structure of adamantane makes it a compelling scaffold for materials with nonlinear optical (NLO) properties. researchgate.netrsc.org Research has shown that adamantane-type compounds, including organic derivatives and inorganic-organic hybrid structures, can exhibit a significant NLO response when irradiated with near-infrared laser light. researchgate.net These properties, such as second-harmonic generation (SHG), are highly dependent on the symmetry of the molecule and the nature of the substituents attached to the adamantane cage. researchgate.netrsc.org

While pristine adamantane possesses a centrosymmetric Td symmetry, the introduction of different substituents at specific positions, such as the 2 and 6 positions, can break this symmetry, a key requirement for second-order NLO activity. wikipedia.org Functionalization of the adamantane core with electron-donating or electron-accepting groups can modulate the electronic properties and enhance the NLO response. mdpi.com For instance, computational studies on alkali metal-substituted adamantane have shown that such modifications can lead to a high second-order hyperpolarizability. researchgate.net The rigid framework of adamantane ensures that the desired geometry for NLO effects is maintained. This suggests that derivatives of adamantane-2,6-diamine, when appropriately functionalized, could be engineered into materials for applications in photonics and optoelectronics. rsc.org

Application in Surfactant and Emulsifying Systems

The fundamental structure of a surfactant molecule is amphiphilic, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. The adamantane cage is distinctly lipophilic and hydrophobic, making it an ideal candidate for the tail group of a surfactant. nih.govpensoft.net By functionalizing this lipophilic core with hydrophilic head groups, such as the amino groups found in adamantane-2,6-diamine, it is possible to design novel surfactant molecules.

The two amino groups in adamantane-2,6-diamine would serve as the hydrophilic portion of the molecule. The rigid and bulky nature of the adamantane group would provide a sterically demanding tail, which could influence the packing of the surfactant molecules at interfaces, potentially leading to the formation of unique micelles or emulsions. While ethyleneamines are a commercially important class of compounds used to synthesize surfactants, the incorporation of the adamantane moiety offers a route to surfactants with enhanced thermal stability and well-defined three-dimensional geometry. wikipedia.org The biocompatibility and low toxicity associated with many adamantane derivatives could also make such surfactant systems attractive for specialized applications in drug delivery and biomedical fields. pensoft.net

Mechanistic and Structure Activity Relationship Studies in Biological Systems

Mechanistic Enzyme Inhibition Investigations

Research into adamantane-based compounds has revealed significant potential in the realm of enzyme inhibition. The unique, rigid, and lipophilic structure of the adamantane (B196018) cage plays a crucial role in the interaction with various biological targets, leading to the modulation of their activity.

Adamantane derivatives have been explored as potential novel antimicrobial agents due to their ability to inhibit essential bacterial enzymes.

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): The enzyme DapE is a critical component of the lysine (B10760008) biosynthetic pathway in many bacteria, making it an attractive target for new antibiotics. luc.edunih.gov This pathway is responsible for producing meso-diaminopimelate (m-DAP) and lysine, which are essential for bacterial cell wall synthesis. nih.govmdpi.com DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to succinate (B1194679) and L,L-diaminopimelic acid. nih.govuniprot.org While specific studies on adamantane-2,6-diamine are not detailed, the development of inhibitors for DapE is an active area of research, with various scaffolds being investigated to find potent analogs. mdpi.comluc.edu

DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication and are well-established targets for antibiotics. Adamantane derivatives have shown promise as inhibitors of both DNA gyrase and topoisomerase IV. johnshopkins.edu Certain novel adamantane derivatives have demonstrated potent inhibitory activity against these enzymes, with some compounds showing significant bactericidal effects against multidrug-resistant (MDR) pathogens. johnshopkins.eduresearchgate.net For instance, studies have identified adamantane derivatives with potent activity against Staphylococcus aureus DNA gyrase. researchgate.net The interaction of these compounds within the enzyme's active site is a key area of investigation, with molecular docking studies helping to elucidate the binding modes. johnshopkins.edu

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Adamantane Derivative 7 | DNA Gyrase | 6.20 | Ciprofloxacin | 47.68 |

| Adamantane Derivative 7 | Topoisomerase IV | 9.40 | - | - |

| Adamantane Derivative 14b | DNA Gyrase | 10.14 | - | - |

| Adamantane Derivative 14b | Topoisomerase IV | 13.28 | - | - |

| Adamantane Derivative 2e | DNA Gyrase | 7.35 | Ciprofloxacin | 47.68 |

The therapeutic potential of adamantane derivatives extends to metabolic enzymes. The inhibition of enzymes like alpha-amylase and alpha-glucosidase is a key strategy in managing diabetes. nih.gov

Amantadine-based Schiff bases and their transition metal complexes have been synthesized and evaluated as potential inhibitors of ALP, α-amylase, and α-glucosidase. researchgate.net Furthermore, other studies have shown that adamantane derivatives can exhibit potent and selective inhibition against these digestive enzymes. For example, certain amantadine-clubbed N-aryl amino thiazoles demonstrated significant inhibitory effects on α-amylase and α-glucosidase. nih.gov

| Compound Series | Target Enzyme | Reported IC₅₀ Range (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Amantadine-clubbed N-aryl amino thiazoles (e.g., 6d) | α-Amylase | 97.37 ± 1.52 | Acarbose | 5.17 ± 0.25 |

| Amantadine-clubbed N-aryl amino thiazoles (e.g., 6d, 6e) | α-Glucosidase | 38.73 ± 0.80 to 41.63 ± 0.26 | Acarbose | - |

The adamantane moiety is a key pharmacophore that significantly influences the biological activity of molecules into which it is incorporated. mdpi.commdpi.com Its unique physicochemical properties, particularly its high lipophilicity and rigid, three-dimensional cage structure, are central to its role in enzyme binding. researchgate.netnih.gov

Receptor Ligand Binding and Modulation Mechanisms

Adamantane derivatives have been extensively studied for their interactions with various receptors in the central nervous system (CNS), demonstrating their potential in treating neurological and psychiatric disorders.

Adamantane-based compounds are known to modulate several key neurotransmitter systems. The most well-known example is Memantine (1,3-dimethyl-5-amino-adamantane), which is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov While direct studies on Adamantane-2,6-diamine are limited, the effects of related compounds provide insight into potential mechanisms. For instance, Memantine has been shown to stimulate dopaminergic neurons and has indirect effects on noradrenaline, serotonin, and GABA neurons. However, studies indicate no direct binding effects on GABA, dopamine, serotonin, alpha-1, alpha-2, benzodiazepine, or opiate receptors. nih.gov The interaction of adamantane derivatives with AMPA and KATP channels is a continuing area of research to fully elucidate their CNS profiles.

The sigma-2 (σ2) receptor is a promising target for cancer therapeutics and imaging agents, as it is overexpressed in proliferating tumor cells. nih.govtocris.com Adamantane has been successfully used as a scaffold to synthesize novel and potent sigma-2 receptor ligands. nih.govnih.gov

Molecular docking and dynamic simulations have been employed to understand the binding mechanisms of these adamantane-based compounds within the active site of the sigma-2 receptor. nih.govnih.gov These studies suggest that the adamantane cage interacts with the receptor in a manner comparable to other high-affinity reference ligands. The development of these ligands involves creating derivatives that can be functionalized to conjugate with moieties for tumor imaging or for the delivery of cytotoxic agents. nih.govnih.gov Research has led to the identification of several high-affinity σ2 ligands, although a unified pharmacophore model remains elusive due to the structural diversity of the compounds that bind to the receptor. scielo.br The development of selective radioligands has been crucial in characterizing the binding sites and affinities of new compounds. upenn.eduupenn.edu

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

|---|---|---|

| (±)-7 (tetrahydroisoquinoline derivative) | 48.4 ± 7.7 | 0.59 ± 0.02 |

| (±)-8 (desmethyl analogue of 7) | 108 ± 35 | 4.92 ± 0.59 |

| R(-)PPAP (5R) | 11 | 61 |

Mechanistic Basis of Antimicrobial and Antiviral Activity

Disruption of Microbial Processes (e.g., Antitubercular, Antibacterial, Antifungal Mechanisms)

The antimicrobial effects of adamantane derivatives are often attributed to their ability to interact with and disrupt microbial membranes and key cellular processes. A prominent example in the diaminoadamantane class is the antitubercular agent SQ109, a derivative of 1,2-ethylenediamine and an adamantyl moiety. SQ109 has been shown to target the Mycobacterial membrane protein Large 3 (MmpL3), which is an essential transporter of trehalose (B1683222) monomycolates required for the synthesis of the mycobacterial cell wall. nih.gov By inhibiting MmpL3, SQ109 disrupts the formation of this critical protective barrier, leading to bacterial cell death. nih.gov

The position of the substituent on the adamantane ring is crucial for antitubercular activity. Studies on adamantyl-isoxyl hybrid compounds have revealed that structural isomerism significantly impacts their biological action. nih.gov For instance, a compound with a substituent at the 1-adamantyl position (a tertiary bridgehead carbon) was found to have a different mechanism of action compared to an analogue with a substituent at the 2-adamantyl position (a secondary bridge carbon), as seen in SQ109. nih.gov Genetic and biochemical evidence suggests that these regioisomers may bind to different protein targets within Mycobacterium tuberculosis. nih.gov

For broader antibacterial and antifungal applications, the membranotropic activity of adamantane derivatives is a key mechanism. mdpi.com The lipophilic adamantane cage can facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. Various synthetic derivatives of adamantane have demonstrated significant activity against a range of Gram-positive bacteria, and in some cases, Gram-negative bacteria and fungi like Candida albicans. mdpi.comnih.govnih.gov The efficacy of these compounds is often correlated with their ability to perturb the structure and function of the microbial membrane.

Antiviral Action Mechanisms (e.g., Influenza Virus, HIV)

The antiviral activity of aminoadamantanes is best exemplified by the anti-influenza A drugs amantadine (B194251) (1-aminoadamantane) and rimantadine. These compounds historically targeted the M2 proton ion channel of the influenza A virus, a protein essential for the uncoating of the viral genome within the host cell. mdpi.com By blocking this channel, these drugs prevent the acidification of the virion interior, a crucial step for the release of viral ribonucleoprotein complexes into the cytoplasm. mdpi.com However, the widespread emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these first-generation drugs largely ineffective. nih.gov

Research into new adamantane derivatives has focused on overcoming this resistance. Some novel analogues with bulky lipophilic groups have shown efficacy against M2 S31N mutant viruses. nih.govbiorxiv.org Interestingly, their mechanism of action appears to be different from that of amantadine. Instead of directly blocking the M2 proton channel, these newer compounds may inhibit viral replication through alternative mechanisms, such as interfering with viral entry into the host cell or disrupting the colocalization of the M2 and M1 proteins, which is necessary for viral assembly and budding. nih.govbiorxiv.org

In the context of HIV, adamantane derivatives have also been explored as potential antiviral agents. One study described a compound where an adamantane derivative was chemically linked to a water-soluble polyanionic matrix. nih.gov This conjugate was found to inhibit HIV-1 replication by blocking an early stage of the viral life cycle. nih.gov The inhibitory effect was most pronounced when the compound was present at the time of infection, suggesting that it interferes with the initial interaction between the virus and the host cell, possibly by acting as a membranotropic drug that hinders viral entry. nih.gov Notably, the classic adamantane derivatives, amantadine and rimantadine, did not show any anti-HIV activity, indicating that the specific structural features of the polyanionic conjugate were essential for its mechanism of action. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Positional Isomerism and Substituent Effects on Biological Efficacy

The three-dimensional structure of the adamantane cage allows for the existence of positional isomers when two or more substituents are present. In the case of diaminoadamantanes, the relative positions of the amino groups and other substituents on the scaffold significantly influence their biological activity. As previously mentioned in the context of antitubercular agents, the distinction between substitution at the bridgehead (e.g., 1- and 3-positions) versus the bridge (e.g., 2-position) carbons can lead to compounds with different mechanisms of action and target specificities. nih.gov

Studies on adamantane aminoethers as potential antitubercular agents have further underscored the importance of the substitution pattern. nih.gov It was found that doubly substituted adamantane derivatives generally exhibited greater activity against Mycobacterium tuberculosis than their singly substituted counterparts. nih.gov The specific location of these substitutions on the adamantane ring was a critical determinant of their efficacy. nih.gov

The nature of the substituents also plays a pivotal role in the biological profile of diaminoadamantane derivatives. For instance, in a series of purine-based cyclin-dependent kinase (CDK) inhibitors, the introduction of an adamantane moiety via different phenylene spacers at the C6 position of the purine (B94841) ring was investigated. mdpi.com The geometry and polarity of these linkers, in conjunction with the bulky adamantane group, were found to modulate the inhibitory activity against CDK2/cyclin E. mdpi.com Docking studies suggested that the adamantane scaffold could fit into the binding pocket of the enzyme, participating in non-polar interactions that contribute to the stability of the complex. mdpi.com

The following table summarizes the impact of positional isomerism on the antitubercular activity of adamantyl-containing compounds, highlighting the importance of the substitution pattern.

| Adamantyl Substitution Position | Target Protein (Hypothesized) | Biological Outcome | Reference |

| 2-Adamantyl (e.g., in SQ109) | MmpL3 | Inhibition of mycolic acid transport | nih.gov |

| 1-Adamantyl | Different protein target | Altered mechanism of action | nih.gov |

Lipophilicity and Bioavailability Implications of Diaminoadamantanes

A key physicochemical property that the adamantane moiety imparts to a molecule is high lipophilicity. mdpi.comnih.gov This "lipophilic bullet" can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The increased lipophilicity can enhance the ability of a compound to cross biological membranes, including the blood-brain barrier, which can be advantageous for targeting central nervous system disorders. researchgate.net

However, the relationship between lipophilicity and bioavailability is not always linear. While increased lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility, which can hinder formulation and absorption. nih.gov Research on inhibitors of soluble epoxide hydrolase (sEH) has shown that replacing the adamantyl group with other bicyclic lipophilic groups, such as those derived from camphor, can improve water solubility by up to 10-fold while maintaining or even enhancing inhibitory potency. nih.gov This suggests that a balance must be struck between lipophilicity and solubility to optimize bioavailability.

The following table illustrates the trade-offs between different lipophilic groups in sEH inhibitors, demonstrating how bioisosteric replacement of the adamantane group can lead to improved physicochemical properties.

| Lipophilic Group | sEH Inhibitory Potency (IC50) | Aqueous Solubility | Reference |

| Adamantyl | Potent | Low | nih.gov |

| 4-Trifluoromethoxyphenyl | Potent | Low | nih.gov |

| Camphanyl/Norcamphanyl | Similar or improved potency | Up to 10-fold higher | nih.gov |

Design Principles for Enhanced Target Selectivity

The rigid and well-defined structure of the adamantane scaffold makes it an excellent building block for designing drugs with high target selectivity. nih.gov By using the adamantane cage as a rigid anchor, medicinal chemists can orient pharmacophoric groups in specific spatial arrangements to achieve optimal interactions with a biological target.

One of the key design principles is to exploit the unique geometry of the adamantane core to present substituents in a way that maximizes favorable interactions with the target protein while minimizing off-target effects. The chirality of certain disubstituted adamantane derivatives, such as those with substituents at the 1- and 2-positions, can also be exploited to achieve enantioselective interactions with chiral biological targets. nih.gov

Furthermore, the insights gained from structure-activity relationship studies can guide the design of more selective compounds. For example, the observation that different positional isomers of adamantyl-isoxyl adducts may bind to different proteins in M. tuberculosis suggests that regioselective synthesis can be a powerful tool for developing drugs with improved selectivity and potentially novel mechanisms of action. nih.gov By systematically modifying the substitution pattern and the nature of the substituents on the adamantane-2,6-diamine core, it is possible to fine-tune the binding affinity and selectivity of these compounds for their intended biological targets.

Emerging Research Frontiers and Future Perspectives

Innovations in Targeted Synthesis of Complex Diaminoadamantane Architectures

The synthesis of specifically substituted adamantanes, particularly those with functional groups at non-bridgehead positions like the 2- and 6-positions, presents a significant chemical challenge. Traditional methods often lack the required regioselectivity and can involve harsh conditions. However, recent research is opening new avenues for the targeted synthesis of complex diaminoadamantane architectures.

Innovations in this area are moving beyond classical multi-step procedures towards more efficient and elegant strategies. One promising approach involves the protoadamantane-adamantane rearrangement, which allows for the construction of 1,2-disubstituted adamantane (B196018) derivatives. nih.gov This key transformation can be adapted to introduce amino functionalities at the desired positions. For instance, the process can start with a protoadamantan-4-one, which, after reaction with nucleophiles, undergoes an acid-catalyzed rearrangement to form the more stable adamantane cage. nih.gov

Another advanced strategy is the use of cascade reactions, where a series of intramolecular transformations are triggered in a single pot to rapidly build the complex adamantane core from simpler bicyclic or even monocyclic precursors. nih.govmdpi.com For example, a cascade of aldol, Michael, and Dieckmann condensations can produce densely substituted adamantane cores in high yields. nih.gov The cyclization of bicyclo[3.3.1]nonane derivatives also represents an effective route to 1,2-disubstituted adamantanes, providing a versatile platform that could be adapted for the synthesis of 2,6-diamine derivatives. nih.gov

A multistep synthesis for a diamino adamantane derivative has been demonstrated starting from a primary alcohol, which undergoes an acid-catalyzed sigmatropic rearrangement to form an adamantane derivative. nih.gov This is followed by oxidation to a ketone, and subsequent transformations including the Curtius rearrangement to install the amino groups. nih.gov These innovative methods provide chemists with greater control over the final architecture, enabling the creation of previously inaccessible diaminoadamantane structures for advanced applications.

Table 1: Comparison of Synthetic Strategies for Adamantane Derivatives

| Synthetic Strategy | Precursors | Key Transformation(s) | Advantages |

|---|---|---|---|

| Protoadamantane Rearrangement | Protoadamantan-4-one, Nucleophiles | Acid-catalyzed rearrangement | Access to 1,2-disubstituted adamantanes |

| Cascade Reactions | Di-ones, Acrylates | Aldol, Michael, Dieckmann condensations | High efficiency, one-pot synthesis |

| Bicyclic Precursor Cyclization | Bicyclo[3.3.1]nonane derivatives | Electrophilic addition, Transannular cyclization | Versatile for various substitutions |

| Multi-step Functionalization | Primary alcohols | Sigmatropic rearrangement, Oxidation, Curtius rearrangement | Stepwise control over functional group placement |

Advanced Characterization Techniques for Dynamic Molecular Processes

Understanding the behavior of adamantane-2,6-diamine within larger molecular systems requires advanced characterization techniques capable of probing molecular motions and interactions in real-time. While standard techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide a static picture of the molecular structure, the functionality of materials derived from diaminoadamantane is often dictated by its dynamic processes.

Cellular responses to mechanical forces are mediated by dynamic subcellular structures, an insight that highlights the importance of studying such processes in molecular systems as well. nih.gov For diaminoadamantane-based materials, such as polymers or supramolecular assemblies, understanding their dynamic nature is crucial. Advanced NMR techniques, such as variable-temperature (VT-NMR) and solid-state NMR (ssNMR), can provide invaluable information on conformational dynamics, molecular tumbling rates, and the kinetics of host-guest interactions. These methods can reveal how the rigid adamantane core influences the flexibility and motion of polymer chains or other molecular assemblies.

The thermal properties of adamantane-based polyimides have been characterized using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.org These methods probe the dynamic response of the material to heat, revealing glass-transition temperatures and decomposition points, which are critical for applications in microelectronics and other high-performance areas. acs.orgresearchgate.net

Furthermore, techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy can be employed to study the photophysical dynamics of chromophores attached to the diaminoadamantane scaffold. This is particularly relevant for the design of molecular sensors or optical materials, where the adamantane cage can act as a rigid spacer to control intermolecular interactions and energy transfer processes. The combination of these advanced techniques will allow researchers to build a comprehensive picture of the structure-dynamics-function relationship in adamantane-2,6-diamine systems.

Rational Design of Multifunctional Diaminoadamantane-Based Materials

The rational design of new materials hinges on the ability to control their structure at the molecular level to achieve desired functions. frontiersin.org Adamantane-2,6-diamine is an exemplary building block for this purpose, offering a unique combination of rigidity, three-dimensionality, and precisely oriented functional groups. The diamino functionality allows it to be readily incorporated into a variety of polymeric and supramolecular structures.

A significant area of application is in the development of high-performance polymers. A series of fully aliphatic polyimides have been synthesized from adamantane-based diamines. researchgate.net These materials exhibit enhanced thermal stability, improved solubility in organic solvents, high glass transition temperatures, and low dielectric constants. acs.orgresearchgate.net Such properties make them promising candidates for advanced applications in micro- and photoelectronic devices. researchgate.net The adamantane unit, acting as a "cardo" group, introduces bulkiness and disrupts chain packing, which contributes to the enhanced solubility and high thermal stability. acs.org

The design principles for these materials involve selecting specific aromatic dianhydrides to polymerize with the adamantane diamine, thereby tuning the final properties of the polyimide. acs.org For example, the choice of dianhydride can influence the glass-transition temperature, softening temperature, and solubility profile of the resulting polymer. All of the synthesized polyimides were found to be amorphous, a desirable characteristic for processing into thin films. acs.org

Beyond polymers, the rigid scaffold of diaminoadamantane can be used to construct metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other crystalline materials. The defined geometry of the diamine can direct the formation of porous structures with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis.

Table 2: Properties of Polyimides Derived from an Adamantane-Based Dietheramine

| Property | Range of Values | Significance |

|---|---|---|

| Glass-Transition Temperature (Tg) | 248–308 °C | High thermal stability |

| Softening Temperature (Ts) | 254–335 °C | Indicates mechanical stability at high temperatures |